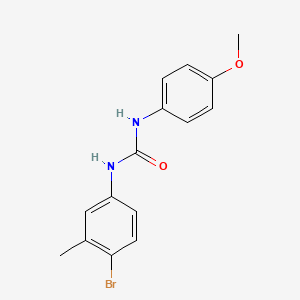
N-(4-fluorobenzyl)-N'-(4-methylbenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N'-(4-methylbenzyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMBT and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of FMBT is not fully understood. However, it is believed that FMBT exerts its effects by inhibiting various enzymes and signaling pathways in cells. FMBT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FMBT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FMBT inhibits the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have demonstrated that FMBT has anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of FMBT is its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. However, there are also limitations to the use of FMBT in lab experiments. For example, FMBT is relatively unstable and can degrade over time. It is also toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of FMBT. One area of interest is the development of FMBT-based therapies for the treatment of various diseases. Another area of interest is the study of FMBT as a potential anti-viral agent. Additionally, further studies are needed to fully understand the mechanism of action of FMBT and its potential applications in scientific research.
Conclusion:
In conclusion, FMBT is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of FMBT involves the reaction between 4-fluorobenzylamine and 4-methylbenzylisothiocyanate in the presence of a catalyst. FMBT has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are limitations to its use in lab experiments, FMBT has potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of FMBT and its potential applications in scientific research.
合成法
The synthesis of FMBT involves the reaction between 4-fluorobenzylamine and 4-methylbenzylisothiocyanate in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or ethanol and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure FMBT.
科学的研究の応用
FMBT has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. FMBT has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as an anti-viral agent.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2S/c1-12-2-4-13(5-3-12)10-18-16(20)19-11-14-6-8-15(17)9-7-14/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALNSIMJXVRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(4-methylbenzyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)


![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)


![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)



